molecular formula C20H21N5O3 B2846512 4,7,8-Trimethyl-6-(4-methylphenyl)-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione CAS No. 876670-33-6

4,7,8-Trimethyl-6-(4-methylphenyl)-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione

Cat. No.: B2846512
CAS No.: 876670-33-6
M. Wt: 379.42
InChI Key: YENXQAVFGORQLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,7,8-Trimethyl-6-(4-methylphenyl)-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C20H21N5O3 and its molecular weight is 379.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation in Antidepressant Agents

Compounds related to 4,7,8-Trimethyl-6-(4-methylphenyl)-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione have been synthesized and evaluated for their potential as antidepressant agents. A study by Zagórska et al. (2016) investigated derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione for their serotonin receptor affinity and phosphodiesterase inhibitor activity. They identified potent ligands for 5-HT1A and 5-HT7 receptors, offering insights into the development of antidepressant and anxiolytic drugs (Zagórska et al., 2016).

Mesoionic Purinone Analogs

Coburn and Taylor (1982) explored mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, analogs of purine-2,8-dione, demonstrating their potential in hydrolytic ring-opening reactions and as substrates for the synthesis of other biologically relevant compounds (Coburn & Taylor, 1982).

Synthesis of Imidazo Purine Derivatives

Simo et al. (1998) reported the synthesis of new 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones. These compounds expand the scope of purine derivatives and can lead to novel applications in medicinal chemistry (Simo, Rybár, & Alföldi, 1998).

Antiviral Activity

Research on imidazo[1,2-a]-s-triazine nucleosides, which include similar structures, demonstrated their potential as antiviral agents. The study by Kim et al. (1978) highlighted the chemical synthesis and antiviral activity of these compounds against various viruses (Kim et al., 1978).

Central Activity in Affective Disorders

Partyka et al. (2014) investigated imidazo[2,1‐f]purine‐2,4‐dione derivatives as central nervous system agents. They studied their effects as presynaptic 5HT1A receptor agonists and postsynaptic antagonists, showing potential for use in treating affective disorders (Partyka et al., 2014).

Cardiotonic Drug Discovery

Robertson et al. (1985) explored the structural requirements for inotropic activity in molecules containing a heterocyclic ring fused to 2-phenylimidazole, leading to the discovery of potent cardiotonic drugs (Robertson et al., 1985).

Properties

IUPAC Name

4,7,8-trimethyl-6-(4-methylphenyl)-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c1-11-6-8-15(9-7-11)24-13(3)14(4)25-16-17(21-19(24)25)22(5)20(28)23(18(16)27)10-12(2)26/h6-9H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENXQAVFGORQLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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